molecular formula C24H21N3O2 B2987598 2-amino-3-benzoyl-N-(2,4-dimethylphenyl)indolizine-1-carboxamide CAS No. 898433-74-4

2-amino-3-benzoyl-N-(2,4-dimethylphenyl)indolizine-1-carboxamide

Cat. No. B2987598
M. Wt: 383.451
InChI Key: LZWBNXQYGGHVDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-benzoyl-N-(2,4-dimethylphenyl)indolizine-1-carboxamide is a chemical compound with the molecular formula C24H21N3O2 . It is not intended for human or veterinary use and is primarily used for research purposes.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-amino-3-benzoyl-N-(2,4-dimethylphenyl)indolizine-1-carboxamide are not fully detailed in the search results. Typically, properties such as solubility, melting point, boiling point, and spectral data are used to characterize a compound .

Scientific Research Applications

Synthesis and Chemical Transformations

Synthetic Routes and Transformations

Research has focused on the synthesis of indolizine derivatives, including methods that involve the transformation of related compounds. For instance, the synthesis of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates highlights a method for preparing indole derivatives, which could potentially be applied to or adapted for synthesizing the compound of interest (Cucek & Verček, 2008). Additionally, a novel one-pot domino reaction has been developed for the synthesis of 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, demonstrating innovative approaches to indolizine synthesis that may be relevant (Ziyaadini et al., 2011).

Biological Activities

Antibacterial and Anticancer Potential

Derivatives similar to the specified compound have been investigated for their antibacterial and anticancer activities. For example, derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid were synthesized and evaluated for their antibacterial activities against Gram-positive and Gram-negative bacteria, indicating the potential biological relevance of benzoyl-containing compounds (Bildirici et al., 2007). Moreover, a study on the synthesis, docking, and biological evaluation of 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamide derivatives revealed significant in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activity, highlighting the therapeutic potential of indolizine derivatives (Mahanthesha et al., 2022).

Novel Synthetic Methods

Innovative Synthetic Approaches

Research into the synthesis of indolizine derivatives has also uncovered new synthetic routes. For instance, the base- and catalyst-free photochemical synthesis of a crystallochromic indolizine dye presents an alternative method that could potentially be adapted for creating compounds similar to 2-amino-3-benzoyl-N-(2,4-dimethylphenyl)indolizine-1-carboxamide, offering insights into versatile synthetic strategies (Dohmen et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. It’s important to handle all chemical compounds with appropriate safety measures, especially if their toxicity profile is unknown .

properties

IUPAC Name

2-amino-3-benzoyl-N-(2,4-dimethylphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-15-11-12-18(16(2)14-15)26-24(29)20-19-10-6-7-13-27(19)22(21(20)25)23(28)17-8-4-3-5-9-17/h3-14H,25H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWBNXQYGGHVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-benzoyl-N-(2,4-dimethylphenyl)indolizine-1-carboxamide

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